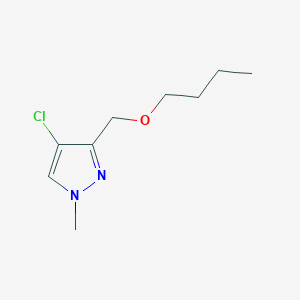

![molecular formula C15H12I2O2 B2723384 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 361465-06-7](/img/structure/B2723384.png)

3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

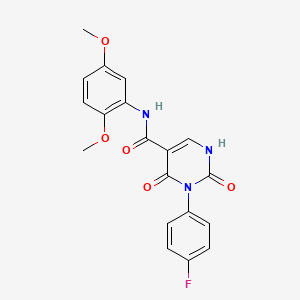

3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde, also known as DIBO, is a chemical compound with potential applications in various fields of research and industry1. It has a molecular formula of C15H12I2O2 and a molecular weight of 478.0681.

Synthesis Analysis

The synthesis of 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde is not explicitly mentioned in the search results. However, related compounds such as 4-methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde2 and 3-[(4-methylbenzyl)oxy]benzaldehyde3 are mentioned, suggesting that similar synthetic routes may be applicable.Molecular Structure Analysis

The molecular structure of 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde comprises of a benzaldehyde core substituted with two iodine atoms at the 3 and 5 positions and a 4-methylbenzyl ether group at the 4 position1.

Chemical Reactions Analysis

The specific chemical reactions involving 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde are not detailed in the search results. However, given its structure, it could potentially undergo reactions typical of aromatic aldehydes and ethers.Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde are not fully detailed in the search results. It is known that it has a molecular weight of 478.0681.Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Oppenauer's Oxidation : A study by Borzatta et al. (2009) explored the synthesis of heliotropine via Oppenauer's oxidation of piperonyl alcohol using various catalysts, highlighting the role of 3,4-Methylenedioxybenzaldehyde in fragrance and pharmaceutical preparations (Borzatta et al., 2009).

Novel Triazol-5-One Derivatives : Yüksek et al. (2015) synthesized compounds using 4-(4-methylbenzoxy)benzaldehyde, demonstrating its utility in the creation of novel chemical entities with potential antioxidant activities (Yüksek et al., 2015).

Regioselective Protection : Plourde and Spaetzel (2002) conducted a study on the regioselective protection of the hydroxyl group in 3,4-dihydroxy-benzaldehyde, an approach that is essential in synthetic chemistry (Plourde & Spaetzel, 2002).

Pharmaceutical Applications

Chiral Aminonaphthols : Liu et al. (2001) explored the use of optically active aminonaphthol, derived from benzaldehyde, in the enantioselective synthesis of secondary alcohols, demonstrating the potential pharmaceutical applications (Liu et al., 2001).

Bioproduction of Benzaldehyde : Craig and Daugulis (2013) examined the bioproduction of benzaldehyde using Pichia pastoris, indicating its significance in the flavor industry (Craig & Daugulis, 2013).

Chemical Reactions and Properties

Oxidation of Benzyl Phenyl Sulfides : Lai et al. (2002) studied the oxidation of methoxy substituted benzyl phenyl sulfides, revealing insights into the reaction mechanisms of similar compounds (Lai et al., 2002).

Catalytic Oxidation of Toluene : Zhu (1990) investigated the oxidation of intermediates like benzaldehyde in the catalytic oxidation of toluene, an essential process in organic chemistry (Zhu, 1990).

Safety And Hazards

Specific safety and hazard information for 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde is not provided in the search results. However, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition4.

Zukünftige Richtungen

The future directions for 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde are not explicitly mentioned in the search results. However, its potential applications in various fields of research and industry are highlighted1, suggesting that future work could explore these applications further.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.

Eigenschaften

IUPAC Name |

3,5-diiodo-4-[(4-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I2O2/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVQUWRMZFKATI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)

![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)

![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)

![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)

![ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2723324.png)